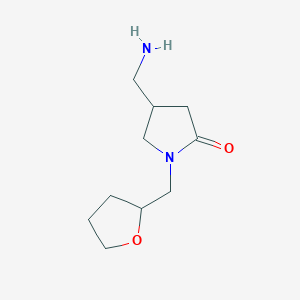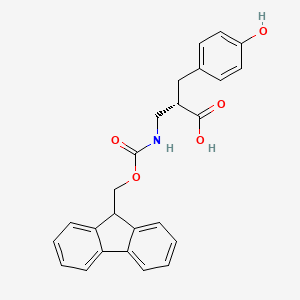
6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a boron-containing ring, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 2,6-dichloropyrazine with a dialkylmalonate, followed by subsequent decarboxylation . The reaction conditions often include the use of solvents such as chloroform and methanol, and purification is achieved through column chromatography on silica gel.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the boron-containing ring, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can introduce functional groups like alkyl or aryl groups.
Aplicaciones Científicas De Investigación
6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It can be used in the development of new materials with unique properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism by which 6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron-containing ring can form stable complexes with various biomolecules, influencing their activity and function. Specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry.
Pyrazinamide: An important drug used in tuberculosis treatment.
N-(pyridin-2-yl)amides: Compounds with significant biological and therapeutic value.
Uniqueness
6-Methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its boron-containing ring, which imparts distinct chemical properties and reactivity not commonly found in other heterocyclic compounds. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biomolecules or unique material properties.
Propiedades
Fórmula molecular |
C9H10BN3O4 |
|---|---|
Peso molecular |
235.01 g/mol |
Nombre IUPAC |
6-methyl-2-pyrazin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C9H10BN3O4/c1-13-5-8(14)16-10(17-9(15)6-13)7-4-11-2-3-12-7/h2-4H,5-6H2,1H3 |
Clave InChI |
RXADCANWGWRGLE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12948779.png)
![2-(4-Chloro-3-methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12948790.png)







![2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol](/img/structure/B12948821.png)

![3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12948830.png)
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12948832.png)

